
1-(4-Chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride, also known as CPSF, is a chemical compound that has been widely used in scientific research. CPSF is a potent inhibitor of serine proteases, which are enzymes that play important roles in a variety of biological processes.
Mecanismo De Acción
1-(4-Chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride acts as a covalent inhibitor of serine proteases by irreversibly binding to the active site of the enzyme. This binding is mediated by the sulfonyl fluoride group of this compound, which reacts with the serine residue in the active site of the enzyme. This covalent bond formation results in the inhibition of the enzymatic activity of the serine protease.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit blood coagulation by inhibiting the activity of thrombin, a serine protease involved in the coagulation cascade. This compound has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of matrix metalloproteinases, which are serine proteases involved in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride in lab experiments is its potency as a serine protease inhibitor. This compound is able to irreversibly inhibit the activity of several serine proteases at low concentrations, making it a valuable tool for studying the role of these enzymes in biological processes. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to inhibit the activity of some non-serine proteases, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of 1-(4-Chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride in scientific research. One potential application is the development of new drugs that target serine proteases. This compound can be used as a starting point for the design of new inhibitors that are more selective and potent than existing inhibitors. Another future direction is the use of this compound in the study of the role of serine proteases in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Serine proteases have been implicated in the pathogenesis of these disorders, and this compound could be used to study their role in more detail.
Métodos De Síntesis
The synthesis of 1-(4-Chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride involves the reaction of 4-chlorophenylhydrazine with methyl isobutyrylacetate to form 1-(4-chlorophenyl)-5-methylpyrazole-3-carboxylic acid. This intermediate is then reacted with thionyl chloride to form 1-(4-chlorophenyl)-5-methylpyrazole-3-sulfonyl chloride. Finally, the sulfonyl chloride is reacted with sodium fluoride to form this compound.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride has been used in a variety of scientific research applications. It has been found to be a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and elastase. This compound has also been used to study the role of serine proteases in various biological processes, such as blood coagulation, inflammation, and cancer metastasis.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-4-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O2S/c1-7-10(17(12,15)16)6-13-14(7)9-4-2-8(11)3-5-9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYSRWSDPVHFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

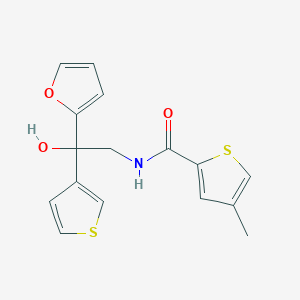
![2-(pyridin-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2440772.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B2440775.png)
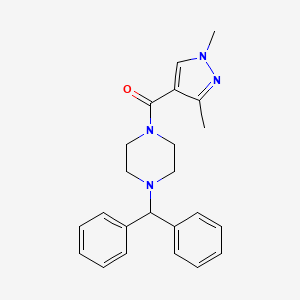
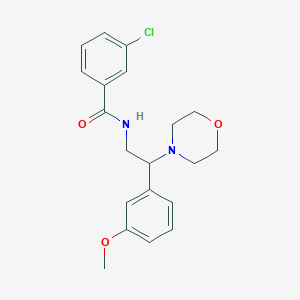
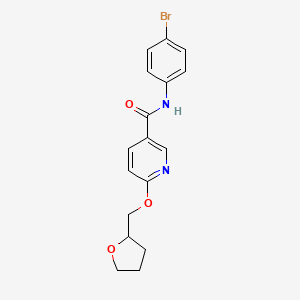
![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B2440782.png)


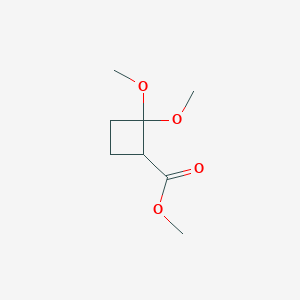
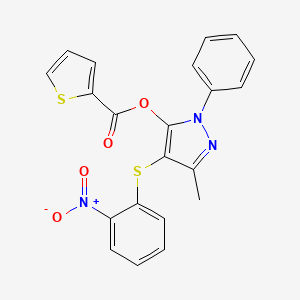
![1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2440791.png)
![5-amino-1-(4-chlorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2440793.png)
![3-(2-chlorophenyl)-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2440794.png)